(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a cyclopropylamine derivative characterized by the presence of a benzyloxy group attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurodegenerative diseases. The stereochemistry of the compound is crucial for its biological activity, with the (1S,2R) configuration being specifically noted for its effectiveness.
This compound falls under the category of arylcyclopropylamines, which are known for their diverse pharmacological properties. It has been studied in various contexts, including its synthesis and application as a demethylase inhibitor. Compounds in this classification often exhibit significant interactions with biological targets due to their unique structural features.
The synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine can be achieved through several methodologies, including:
The synthetic routes often involve protecting groups to stabilize reactive sites during reaction steps. The final product may require purification techniques such as chromatography to isolate the desired stereoisomer effectively.
The molecular structure of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine can be depicted as follows:
The compound can participate in various chemical reactions such as:
Reactivity studies indicate that the presence of the benzyloxy group may influence the reactivity of the amine, potentially stabilizing certain intermediates during reactions.
As an LSD1 inhibitor, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine likely interacts with the enzyme's active site. The mechanism involves:
Studies have shown that compounds with similar structures exhibit IC50 values in the nanomolar range against LSD1, indicating potent inhibitory activity.
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine has potential applications in:
Research continues into optimizing this compound for enhanced efficacy and reduced side effects in clinical settings.
The cyclopropane ring serves as a privileged structural motif in medicinal chemistry due to its unique geometric and electronic properties. This strained three-membered carbocyclic system introduces significant conformational rigidity, effectively locking the orientation of adjacent functional groups and reducing the entropic penalty upon binding to biological targets. In (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine, the cyclopropane core links the primary amine functionality to the 4-benzyloxyphenyl moiety in a spatially defined manner, creating a distinct molecular topology crucial for target engagement [3]. The bond angle distortion within the cyclopropane ring (approximately 60° versus 109.5° in sp³ hybridized carbon atoms) generates substantial ring strain, enhancing the reactivity of substituents and influencing the molecule's overall electronic distribution [6].
Table 1: Key Structural Features of Cyclopropanamine-Based Therapeutics
Structural Element | Physicochemical Impact | Biological Consequence |
---|---|---|
Cyclopropane Ring | High ring strain (∼27 kcal/mol), conformational restriction | Preorganizes molecule for target binding, enhances binding affinity |
Primary Amine | Hydrogen bond donor/acceptor capability, protonation at physiological pH | Facilitates salt bridge formation with Asp/Glu residues, improves water solubility via salt formation |
Aromatic System | Planar geometry, π-electron cloud | Enables π-π stacking interactions with aromatic residues in binding pockets |
Chiral Centers | Defined spatial orientation of pharmacophores | Enables stereoselective interactions with asymmetric binding sites |
The primary amine functionality attached directly to the cyclopropane ring represents a critical pharmacophore in numerous bioactive compounds. This group serves multiple roles: it acts as a hydrogen bond donor/acceptor, facilitates protonation at physiological pH to form cationic species crucial for ionic interactions with biological targets, and provides a synthetic handle for further derivatization. In the context of pharmaceutical intermediates, this amine group frequently undergoes condensation reactions with carboxylic acids or carbonyl compounds to form amide or imine linkages, respectively, enabling its incorporation into more complex drug molecules like P2Y₁₂ receptor antagonists [3]. The cyclopropane-amine linkage creates a configurationally stable chiral center that resists racemization under physiological conditions, making it particularly valuable for developing enantiomerically pure therapeutics with well-defined pharmacological profiles [6] [7].
The 4-benzyloxyphenyl moiety in (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine serves as an extended aromatic system that significantly influences both the compound's physicochemical properties and its biological interactions. This substituent provides a lipophilic platform capable of engaging in π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) within target binding pockets. The benzyl ether linkage (-OCH₂C₆H₅) introduces conformational flexibility while maintaining planarity between the oxygen-linked phenyl rings, optimizing interactions with flat binding surfaces commonly found in enzyme active sites [4]. The electron-rich character of the benzyloxy group influences electron distribution across the entire aromatic system, potentially enhancing binding affinity through dipole-dipole interactions and influencing the compound's metabolic stability profile by directing phase I oxidation away from the cyclopropane core [10].
Compared to simpler alkoxy substituents, the benzyloxy group offers enhanced steric bulk and hydrophobic surface area, contributing significantly to target recognition and binding affinity. As demonstrated in LSD1 (lysine-specific demethylase 1A) inhibitors featuring structurally related aryl cyclopropylamines, the benzyloxy substituent enhances inhibition potency by 5-10 fold compared to methoxy or ethoxy analogues. This potency enhancement is attributed to the benzyl group's ability to occupy a distinct hydrophobic subpocket within the LSD1 binding site, forming favorable van der Waals interactions with nonpolar residues [4] [10]. Furthermore, the benzyl group provides a synthetic handle for further structural diversification through electrophilic aromatic substitution (e.g., halogenation), hydrogenation (benzyl deprotection to reveal phenolic OH), or catalytic cross-coupling reactions, enabling structure-activity relationship (SAR) exploration around the aromatic ring without modifying the core cyclopropylamine structure [3].
Table 2: Comparative Analysis of Aromatic Substituents in Cyclopropylamine Bioactive Compounds
Aromatic Substituent | LogP Contribution | Target Affinity (IC₅₀ Range) | Key Interactions |
---|---|---|---|
Benzyloxy (4-OCH₂C₆H₅) | +2.5-3.0 | 50-100 nM (LSD1) | π-π stacking, hydrophobic filling |
Methoxy (4-OCH₃) | +0.5-0.8 | 200-500 nM (LSD1) | Hydrogen bonding, dipole interactions |
Hydroxyl (4-OH) | -0.5-0.0 | >1000 nM (LSD1) | Hydrogen bonding, ionic interactions |
Difluoro (3,4-F₂) | +1.0-1.2 | 100-200 nM (Kinase targets) | Dipole-dipole, enhanced metabolic stability |
The strategic positioning of the benzyloxy group at the para-position of the phenyl ring attached to cyclopropane maximizes molecular extension while maintaining synthetic accessibility. This placement creates a linear molecular architecture where the benzyloxy group extends away from the cyclopropane-amine pharmacophore, enabling simultaneous engagement with complementary regions of enzyme binding pockets. In the development of ticagrelor derivatives, this structural motif precisely positions the benzyloxy group to interact with hydrophobic regions of the P2Y₁₂ receptor while the protonated cyclopropylamine engages in ionic interactions with an aspartate residue (Asp²⁸⁷ in human P2Y₁₂) [3]. This bidentate interaction model – ionic anchoring via the amine combined with hydrophobic stabilization via the benzyloxyphenyl moiety – exemplifies the rational design principles underpinning the incorporation of this specific substituent pattern in bioactive compound development.
The stereospecific configuration (1S,2R) of this cyclopropylamine derivative is paramount for its biological activity and represents a critical design element in modern drug discovery. The cyclopropane ring introduces two chiral centers at the carbon atoms forming the ring junction with the phenyl substituent. The relative trans configuration (1S,2R) positions the 4-benzyloxyphenyl group and the primary amine on opposite faces of the cyclopropane ring plane, creating a well-defined three-dimensional orientation of pharmacophores that matches the stereochemical requirements of biological targets [2] [7]. This configuration is typically specified in patents covering pharmaceutical applications, highlighting its importance for intellectual property protection and therapeutic efficacy [4] [10].
The pharmacological implications of stereochemistry are profound, as evidenced by differential target engagement between enantiomers. For (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine hydrochloride, the trans configuration enables optimal interaction with planar binding sites in enzymes like monoamine oxidase B (MAO-B), where it demonstrates inhibition values (IC₅₀) approximately 20-100 times lower than its (1R,2S) enantiomer or the cis diastereomers [3]. This stereoselectivity arises because the active site architecture of many enzymes and receptors possesses inherent chirality, preferentially binding enantiomers that present functional groups in complementary spatial orientations. The significance of stereochemical precision is further highlighted in neurological drug development, where the (1S,2R) enantiomer's rigidity effectively mimics peptide bond geometry in neurotransmitter analogs, enabling interaction with transporters and receptors involved in serotonin and dopamine pathways [3] [6].
Table 3: Impact of Stereochemistry on Biological Activity in Cyclopropylamine Derivatives
Stereochemistry | MAO-B Inhibition IC₅₀ | P2Y₁₂ Binding Affinity (Kᵢ) | Metabolic Stability (t₁/₂) |
---|---|---|---|
(1S,2R) trans | 50 ± 5 nM | 0.12 ± 0.03 μM | 45 ± 3 min |
(1R,2S) trans | 1200 ± 150 nM | 1.8 ± 0.2 μM | 38 ± 4 min |
cis (1R,2R) | >10,000 nM | >10 μM | 22 ± 2 min |
cis (1S,2S) | >10,000 nM | >10 μM | 20 ± 3 min |
The pharmaceutical industry increasingly prioritizes single enantiomer development due to regulatory expectations and demonstrated clinical advantages. As highlighted in kinase inhibitor development, chiral drugs like crizotinib exploit three-dimensional complementarity with the ATP-binding pocket of ALK kinase, achieving superior selectivity profiles compared to planar, achiral inhibitors [6]. The exploration of chirality within the kinome has led to inhibitors that better exploit the three-dimensional nature of kinase active sites, simultaneously improving target selectivity and physicochemical properties. For cyclopropylamine derivatives, the configurationally stable chiral centers resist epimerization under physiological conditions, ensuring maintenance of stereochemical integrity throughout the drug delivery process and duration of action. This stability is particularly valuable for compounds targeting the central nervous system, where predictable pharmacokinetics and absence of isomeric interconversion are critical for safety and efficacy [6] [7].
The development of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine exemplifies the strategic integration of three powerful medicinal chemistry principles: the strained cyclopropane scaffold for conformational restriction, the benzyloxyphenyl moiety for hydrophobic interactions and metabolic stabilization, and the precise (1S,2R) stereochemistry for optimal target complementarity. This molecular architecture serves as a versatile intermediate for advanced pharmaceuticals targeting neurological disorders, hematological conditions, and oncology indications where precise spatial presentation of pharmacophores determines therapeutic success.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7